molecular formula C16H14O B8163820 5-(m-tolyl)-2,3-dihydro-1H-inden-1-one

5-(m-tolyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B8163820
M. Wt: 222.28 g/mol
InChI Key: VJNKRQPWWCIMAC-UHFFFAOYSA-N
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Description

5-(m-Tolyl)-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fused indane core substituted with a meta-tolyl (3-methylphenyl) group at the 5-position. This compound belongs to the 2,3-dihydroindenone family, characterized by a partially saturated indene backbone and a ketone functional group at the 1-position. Its structure combines aromatic and aliphatic properties, making it a versatile intermediate in organic synthesis and drug discovery. The meta-tolyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity. Synthetic routes often involve Friedel-Crafts acylation or Suzuki-Miyaura coupling to install the aryl group onto the indenone scaffold .

Properties

IUPAC Name

5-(3-methylphenyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-11-3-2-4-12(9-11)13-5-7-15-14(10-13)6-8-16(15)17/h2-5,7,9-10H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNKRQPWWCIMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-tolyl)-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of m-tolylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of 5-(m-tolyl)-2,3-dihydro-1H-inden-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(m-tolyl)-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding indanone derivative.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 5-(m-tolyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 5-(m-tolyl)-2,3-dihydro-1H-inden-1-one oxide.

    Reduction: Formation of 5-(m-tolyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(m-tolyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(m-tolyl)-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 2,3-dihydro-1H-inden-1-one framework is widely modified to explore structure-activity relationships (SAR). Key analogues include:

Compound Name Substituent(s) Key Properties/Activities Reference(s)
5-(m-Tolyl)-2,3-dihydro-1H-inden-1-one 5-(3-methylphenyl) Intermediate in drug synthesis; potential anti-inflammatory/anticancer activity (hypothesized)
6-Hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (55) 6-hydroxy, 2-(2-trifluoromethoxybenzylidene) Strong inhibition of reactive oxygen species (ROS) production
5-(Furan-2-yl)-6-methoxy-2,3-dihydro-1H-inden-1-one (22a) 5-(furan-2-yl), 6-methoxy Chemopreventive agent; synthesized via Suzuki coupling (72% yield)
5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one 5-chloro, 6-methoxy, 2-(4-piperidinylbenzylidene) EGFR tyrosine kinase inhibitor for NSCLC therapy
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) 6-hydroxy, 2-(4-hydroxy-3-methoxybenzylidene) Potent anti-inflammatory activity in macrophages

Key Observations:

  • Substituent Position: Activity is highly dependent on substituent placement.
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in compound 55 increases electrophilicity, enhancing ROS scavenging , whereas methoxy groups (e.g., 22a) improve solubility and metabolic stability .
  • Biological Activity: Benzylidene derivatives (e.g., 7x, 55) exhibit stronger anti-inflammatory and antioxidant effects compared to non-conjugated analogues, likely due to extended π-conjugation and improved redox properties .

Biological Activity

5-(m-Tolyl)-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that 5-(m-tolyl)-2,3-dihydro-1H-inden-1-one exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. In vitro studies demonstrated that the compound induces apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC-3 (Prostate Cancer)20Caspase pathway activation
HeLa (Cervical Cancer)18Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising compared to standard antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus32Ciprofloxacin: 16
Escherichia coli64Amoxicillin: 32
Bacillus subtilis48Tetracycline: 24

The biological activity of 5-(m-tolyl)-2,3-dihydro-1H-inden-1-one is attributed to its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways involved in cell survival and proliferation:

  • Progesterone Receptor Modulation : The compound shows affinity for the progesterone receptor (PGR), which plays a crucial role in various reproductive functions and cancer progression .
  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cancer cell metabolism, leading to reduced tumor growth.

Case Studies

Several studies have explored the efficacy of this compound in vivo:

  • Study on Breast Cancer Models : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues.
  • Antimicrobial Efficacy Trial : A clinical trial assessing the antimicrobial effects against resistant bacterial strains showed that the compound could enhance the effectiveness of conventional antibiotics when used in combination therapy.

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